molecular formula C7H10N2O B2792394 3-(Methoxymethyl)pyridin-2-amine CAS No. 1248511-27-4

3-(Methoxymethyl)pyridin-2-amine

Cat. No.: B2792394
CAS No.: 1248511-27-4
M. Wt: 138.17
InChI Key: ZDVQHBAAIVTLKL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyridin-2-amine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxymethyl group attached to the third position of the pyridine ring and an amino group at the second position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Mechanism of Action

Target of Action

This compound is a derivative of pyridin-2-amine, which is a class of compounds known for their wide range of biological activities . .

Biochemical Pathways

Pyridin-2-amine derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methoxymethyl)pyridin-2-amine are not well-studied. These properties are crucial in determining the bioavailability of a compound. Information on the pharmacokinetics of this compound would provide valuable insights into its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. As a derivative of pyridin-2-amine, it may share similar biological effects. The specific effects of this compound at the molecular and cellular level remain to be elucidated .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature . Understanding how these factors influence the action of this compound can provide valuable insights into its stability, efficacy, and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the imine intermediate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethyl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)pyridin-2-amine is unique due to the presence of both the methoxymethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(methoxymethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVQHBAAIVTLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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